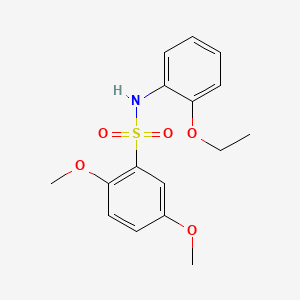

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-4-22-14-8-6-5-7-13(14)17-23(18,19)16-11-12(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVITPXVVAAXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structure-activity relationship studies indicate that modifications can enhance its efficacy against various targets.

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly those related to breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in malignant cells, which could be leveraged for developing novel anticancer therapies .

- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis. The anti-inflammatory effects are hypothesized to be mediated through the inhibition of specific cytokines .

Pharmacological Studies

The pharmacological profile of this compound has been explored through various assays:

- Enzyme Inhibition : This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, including acetylcholinesterase and cyclooxygenase. Such inhibition could provide therapeutic benefits in neurodegenerative diseases and pain management .

- Receptor Modulation : Studies have suggested that this compound may act as an antagonist at specific receptors associated with neurotransmission, potentially influencing conditions like anxiety and depression .

Vaccine Development

Recent findings indicate that compounds similar to this compound can serve as adjuvants in vaccine formulations. They enhance immune responses by modulating signaling pathways involved in immune activation . This application is particularly relevant in the context of developing more effective vaccines against infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 15 µM for breast cancer cells, indicating a robust potential for further development into anticancer therapeutics .

Case Study 2: Anti-inflammatory Effects

In vitro experiments conducted on human fibroblast cells showed that treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its application in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is not well-documented. based on its structure, it is likely to interact with biological targets similar to other sulfonamides. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

- N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide

- N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

- N-(2-ethoxyphenyl)-2,4-dimethoxybenzenesulfonamide

Uniqueness

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is a compound that belongs to the class of bis-aryl sulfonamides, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its immunomodulatory effects, structure-activity relationship (SAR), and potential therapeutic applications.

1. Overview of Biological Activity

The biological activity of this compound has been primarily investigated through its effects on immune signaling pathways. Studies have shown that this compound can enhance the activation of nuclear factor kappa B (NF-κB) and interferon-stimulated response element (ISRE) pathways in immune cells. These pathways are crucial for regulating immune responses and inflammation.

1.1 Immunomodulatory Effects

Research indicates that this compound acts as a co-adjuvant in vaccination studies. When combined with monophosphoryl lipid A (MPLA), it significantly enhances antigen-specific immunoglobulin responses compared to MPLA alone. This suggests a potential role in vaccine development, particularly in enhancing the efficacy of immunizations against various pathogens .

2. Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into how modifications to its structure affect its biological activity. Key findings include:

- Methoxy Substituents : The presence of methoxy groups at the 2 and 5 positions of the aryl ring is essential for maintaining activity. Removal or alteration of these substituents leads to a loss of function .

- Sulfonamide Positioning : The positioning of the sulfonamide group is also crucial; analogs with altered sulfonamide linkages demonstrated significantly reduced activity .

Table 1: Summary of SAR Findings

| Compound Variant | Activity Level | Key Modifications |

|---|---|---|

| This compound | High | Original structure |

| Compound with removed 2-methoxy | Low | Loss of key methoxy substituent |

| Compound with altered sulfonamide linkage | Very Low | Structural modification |

3. Case Studies and Experimental Findings

Several case studies have highlighted the clinical relevance and safety profile of bis-aryl sulfonamides, including this compound:

3.1 Clinical Observations

In experimental models, compounds similar to this compound have shown promise in treating inflammatory conditions due to their ability to modulate immune responses effectively. For instance, studies reported that these compounds could reduce inflammation markers in murine models, suggesting potential therapeutic applications in autoimmune diseases .

3.2 In Vitro Studies

In vitro assays have demonstrated that this compound can sustain NF-κB activation when stimulated with lipopolysaccharide (LPS) or interferon-alpha (IFN-α). This sustained activation is critical for developing immune responses and could be leveraged in therapeutic settings .

4. Potential Therapeutic Applications

Given its biological activity, this compound holds potential as a therapeutic agent in several areas:

- Vaccine Adjuvant : Its ability to enhance immune responses makes it a candidate for use as an adjuvant in vaccines.

- Anti-inflammatory Agent : The modulation of NF-κB and ISRE pathways suggests utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.